molecular formula C17H17Cl2FN2 B5620952 1-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine

1-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5620952
M. Wt: 339.2 g/mol
InChI Key: RXUDBUGURFJWHV-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine is a compound of interest due to its structural characteristics, which might imply a range of chemical and physical properties suitable for various applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives involves multi-step chemical processes, including alkylation, acidulation, and reduction reactions. For instance, the synthesis of metabolites related to certain cerebral vasodilators offers a parallel in methodology that might be applicable to our compound of interest (Ohtaka et al., 1989). Furthermore, the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloro-nitrobenzene and piperazine via alkylation and subsequent reactions might provide a template for synthesizing the compound with adjustments for the specific substituents involved (Quan, 2006).

Molecular Structure Analysis

X-ray diffraction studies and molecular structure analysis of similar compounds reveal intricate details about bond lengths, angles, and overall molecular geometry, which are crucial for understanding the behavior and reactivity of our compound. For example, the structure of related piperazine compounds provides insights into the chair conformation of piperazine rings and the orientation of substituents, which could be extrapolated to predict the structure of 1-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine (Glaoui et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on the functional groups present. These reactions can significantly alter the chemical properties and potential applications of the compounds (Tung, 1957).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the presence of fluorophenyl groups can impact the polarity and hence the solubility in various solvents (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various chemical reagents, and potential for forming intermolecular interactions, are key to understanding the behavior of these compounds under different conditions. The study of similar piperazine compounds can shed light on these aspects, offering insights into the reactivity and stability of 1-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine (Betz et al., 2011).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-14-6-5-13(15(19)11-14)12-21-7-9-22(10-8-21)17-4-2-1-3-16(17)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUDBUGURFJWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzyl)-4-(2-fluorophenyl)piperazine

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